
Trioxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trioxirane can be synthesized through several methods, one of which involves the reaction of ozone with ethylene. This reaction typically occurs at low temperatures to stabilize the this compound molecule. Another method includes the photolysis of ozone in the presence of a sensitizer, which facilitates the formation of this compound.
Industrial Production Methods: While this compound is not produced on an industrial scale due to its high reactivity and instability, laboratory-scale synthesis is commonly performed for research purposes. The controlled reaction of ozone with suitable organic substrates under low-temperature conditions is the primary method used.
Analyse Des Réactions Chimiques
Types of Reactions: Trioxirane undergoes various types of chemical reactions, including:
Oxidation: this compound is a potent oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include alkenes and alkynes, with reactions typically occurring at low temperatures.
Reduction Reactions: Specific reducing agents and controlled conditions are required.
Substitution Reactions: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed:
Oxidation: The major products are often epoxides and other oxygenated compounds.
Reduction: The products depend on the reducing agent used.
Substitution: The products vary based on the nucleophile involved.
Applications De Recherche Scientifique
Trioxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the oxidation of alkenes and alkynes.
Biology: Studied for its potential antimicrobial properties.
Industry: Explored for its potential use in environmental applications, such as water purification and pollutant degradation.
Mécanisme D'action
The mechanism by which trioxirane exerts its effects involves its high reactivity and ability to form reactive oxygen species. In biological systems, this compound can induce oxidative stress, leading to cell damage and apoptosis. This mechanism is particularly relevant in its potential anticancer applications, where it targets cancer cells and induces cell death through oxidative pathways .
Comparaison Avec Des Composés Similaires
Ozone (O₃): Like trioxirane, ozone is a three-oxygen molecule but exists in a different structural form.
Epoxides: These are three-membered ring structures containing an oxygen atom, similar to this compound but with different reactivity and applications.
Uniqueness of this compound: this compound’s unique three-membered ring structure and high reactivity distinguish it from other oxygen-containing compounds.
Propriétés
Numéro CAS |
153851-84-4 |
|---|---|
Formule moléculaire |
O3 |
Poids moléculaire |
47.998 g/mol |
Nom IUPAC |
trioxirane |
InChI |
InChI=1S/O3/c1-2-3-1 |
Clé InChI |
XQOAKYYZMDCSIA-UHFFFAOYSA-N |
SMILES canonique |
O1OO1 |
melting_point |
-251 °C |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


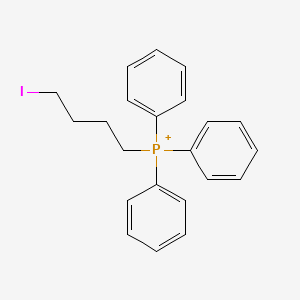

![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
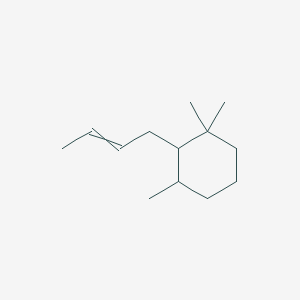
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
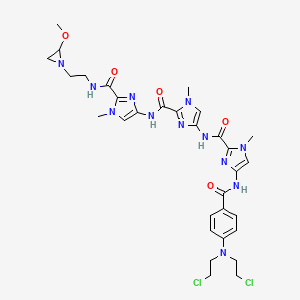
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
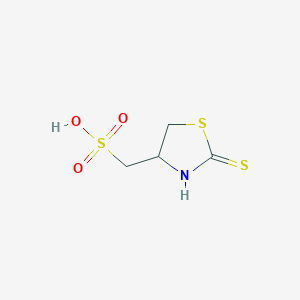
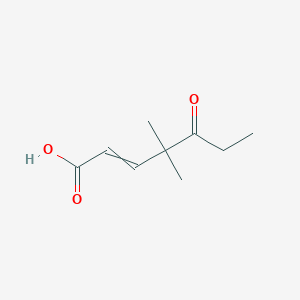

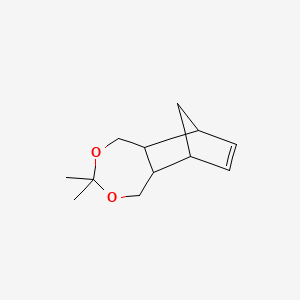
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)
